1-(Piperidin-4-ylmethyl)azepane dihydrochloride synthesis pathway
1-(Piperidin-4-ylmethyl)azepane dihydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride
Introduction
1-(Piperidin-4-ylmethyl)azepane is a saturated heterocyclic compound containing both a piperidine and an azepane ring system linked by a methylene bridge. Such structures are of interest to researchers in medicinal chemistry and drug development due to their potential to interact with various biological targets. The seven-membered azepane ring, in particular, offers a greater degree of conformational flexibility compared to the more common five- and six-membered rings, opening up a significant area of three-dimensional chemical space.[1][2][3] This guide presents two plausible and robust synthetic pathways for the preparation of 1-(Piperidin-4-ylmethyl)azepane, culminating in its isolation as a stable dihydrochloride salt. The methodologies described are grounded in established principles of organic synthesis and are designed for reproducibility in a research setting.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, both focusing on the formation of the C-N bond between the azepane nitrogen and the piperidin-4-ylmethyl moiety.
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Strategy A: Reductive Amination. Disconnecting the C-N bond via a reductive amination pathway leads to azepane and a piperidine-4-carboxaldehyde derivative. This approach is a cornerstone of amine synthesis due to its efficiency and the mild conditions often employed.[4][5]
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Strategy B: Nucleophilic Substitution. Alternatively, the C-N bond can be formed through a classical nucleophilic substitution (SN2) reaction. This involves azepane acting as a nucleophile and a piperidin-4-ylmethyl halide as the electrophile.
This guide will elaborate on both synthetic routes, providing detailed experimental protocols and discussing the rationale behind the selection of reagents and conditions.
Pathway A: Synthesis via Reductive Amination
Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and another amine.[4] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. A key advantage of this method is that it minimizes the over-alkylation often observed in direct alkylation of amines.
For the synthesis of 1-(Piperidin-4-ylmethyl)azepane, this pathway involves the reaction of azepane with a suitable piperidine-4-carboxaldehyde. To prevent unwanted side reactions, the piperidine nitrogen of the aldehyde component is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Reductive Amination Synthesis Pathway.
Experimental Protocol for Pathway A
Step 1: Synthesis of tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate
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To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add azepane (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective for the iminium ion over the starting aldehyde.[5]
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Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.
Step 2: Deprotection and Salt Formation
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Dissolve the purified tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent such as methanol or diethyl ether.
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To this solution, add an excess of a solution of hydrochloric acid in methanol or diethyl ether (e.g., 4 M HCl in dioxane).
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Stir the mixture at room temperature. The formation of a precipitate (the dihydrochloride salt) is typically observed.
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After stirring for 2-4 hours, collect the precipitate by filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(Piperidin-4-ylmethyl)azepane dihydrochloride as a white or off-white solid.
| Reagent | Molar Eq. | Purpose |
| tert-butyl 4-formylpiperidine-1-carboxylate | 1.0 | Electrophilic carbonyl source |
| Azepane | 1.1 | Nucleophilic amine |
| Sodium triacetoxyborohydride | 1.5 | Selective reducing agent for the iminium ion |
| Hydrochloric acid | Excess | Deprotection of Boc group and salt formation |
Pathway B: Synthesis via Nucleophilic Substitution
This pathway involves the direct N-alkylation of azepane with a piperidine derivative containing a leaving group on the 4-methyl position, such as 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine.[6][7] To ensure the piperidine nitrogen does not compete in the alkylation reaction, it must be protonated, hence the use of the hydrochloride or hydrobromide salt of the alkylating agent. A base is required in the reaction to deprotonate the azepane, allowing it to act as an effective nucleophile.
Figure 2: Nucleophilic Substitution Synthesis Pathway.
Experimental Protocol for Pathway B
Step 1: Synthesis of 1-(Piperidin-4-ylmethyl)azepane
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In a round-bottom flask, suspend 4-(chloromethyl)piperidine hydrochloride[6][8] or 4-(bromomethyl)piperidine hydrobromide[7] (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
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Add azepane (1.2 eq) to the suspension.
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Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
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Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in DCM and wash with water to remove any remaining salts.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base of the product.
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Purification can be achieved via flash column chromatography if necessary.
Step 2: Salt Formation
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Dissolve the purified 1-(Piperidin-4-ylmethyl)azepane in a suitable solvent like methanol or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic.
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The dihydrochloride salt should precipitate out of the solution.
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Stir for an additional hour, then collect the solid by filtration.
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Wash the product with cold diethyl ether and dry under vacuum to obtain 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.
| Reagent | Molar Eq. | Purpose |
| 4-(halomethyl)piperidine hydrohalide | 1.0 | Electrophilic alkylating agent |
| Azepane | 1.2 | Nucleophile |
| Potassium Carbonate or Triethylamine | 2.5-3.0 | Base to deprotonate azepane |
| Hydrochloric acid | Excess | Salt formation |
Conclusion
Both the reductive amination and nucleophilic substitution pathways offer viable and effective routes for the synthesis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. The choice between the two methods may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The reductive amination pathway is often favored for its mild conditions and high selectivity, while the nucleophilic substitution route provides a more classical and direct approach. In either case, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high purity.
References
- Sanchez, R., Leonori, D., Ruffoni, A., Mykura, R., Duong, V., Varela, A., Matador, E., Angelini, L., Llaveria, J., & Carbajo, R. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester.
- Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779.
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- Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
- 4-Chloromethyl-piperidine hydrochloride. Sigma-Aldrich.
- 4-Bromopiperidine hydrobromide. Sigma-Aldrich.
- Reductive amination. Wikipedia.
- Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
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